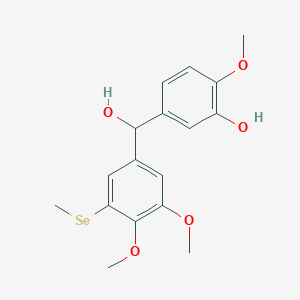
5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol is an organic compound characterized by its complex structure, which includes methoxy, hydroxy, and methylselanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol typically involves multi-step organic reactions. One common approach is the use of a Friedel-Crafts alkylation reaction to introduce the methylselanyl group. This is followed by methoxylation and hydroxylation reactions to complete the structure. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxy and methoxy groups can be oxidized to form quinones.
Reduction: The methylselanyl group can be reduced to a selenol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of selenols.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of methoxy and hydroxy groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and electron donation, influencing biological pathways. The methylselanyl group may interact with thiol groups in proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: Similar structure but lacks the methylselanyl group.
2,5-Dimethoxyphenol: Contains methoxy groups but lacks the hydroxy and methylselanyl groups.
3,4-Dimethoxyphenylacetic acid: Contains methoxy groups but has a different functional group arrangement.
Uniqueness
5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol is unique due to the presence of the methylselanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H20O5Se |
|---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
5-[(3,4-dimethoxy-5-methylselanylphenyl)-hydroxymethyl]-2-methoxyphenol |
InChI |
InChI=1S/C17H20O5Se/c1-20-13-6-5-10(7-12(13)18)16(19)11-8-14(21-2)17(22-3)15(9-11)23-4/h5-9,16,18-19H,1-4H3 |
InChI Key |
AAPDCSVCHSLIJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CC(=C(C(=C2)[Se]C)OC)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


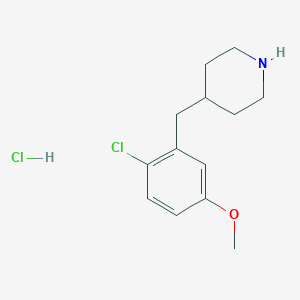
![2,3-Dihydropyrazolo[5,1-B]oxazol-6-amine hcl](/img/structure/B13050177.png)
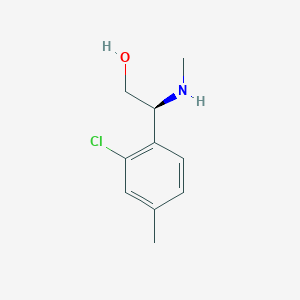
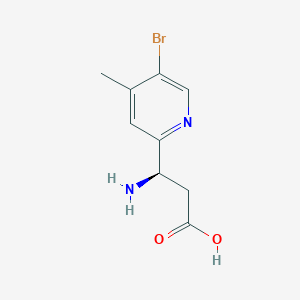
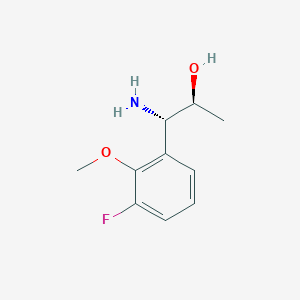
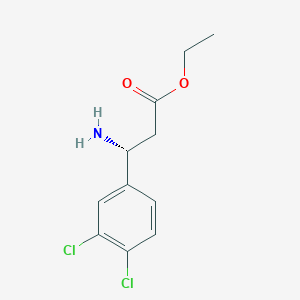
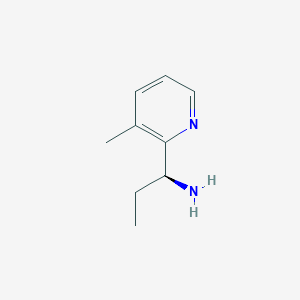
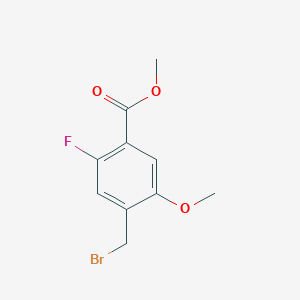
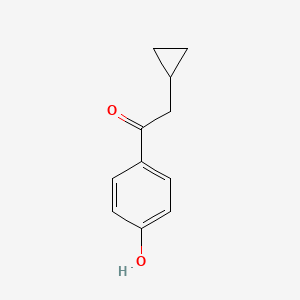
![[1-(methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride](/img/structure/B13050250.png)
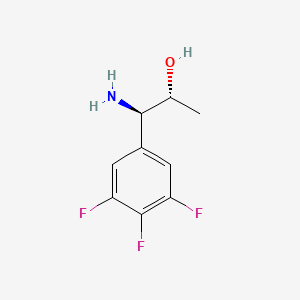
![2-(Chloromethyl)thieno[3,2-B]thiophene](/img/structure/B13050263.png)

![2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050273.png)
